![molecular formula C7H11NO B13176306 1-(Azetidin-3-yl)but-3-en-2-one](/img/structure/B13176306.png)
1-(Azetidin-3-yl)but-3-en-2-one
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Overview
Description
1-(Azetidin-3-yl)but-3-en-2-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the aza-Michael addition reaction, where an azetidine derivative reacts with an α,β-unsaturated carbonyl compound under basic conditions . Another method includes the alkylation of azetidines with suitable electrophiles, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted azetidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. In cancer cells, the compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other tubulin inhibitors used in chemotherapy .
Comparison with Similar Compounds
1-(Azetidin-3-yl)but-3-en-2-one can be compared with other azetidine derivatives, such as:
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
These compounds share similar structural features but differ in their substituents and biological activities.
Biological Activity
1-(Azetidin-3-yl)but-3-en-2-one is a heterocyclic compound characterized by its azetidine ring structure and a butenone moiety. This unique configuration lends itself to various biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, derivatives of this compound have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This inhibition occurs through binding at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Several studies have highlighted the potential of this compound as an anticancer agent. For instance:
- In vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
- Mechanistic Insights : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
Modulation of Receptors
This compound has been studied for its potential to modulate receptor functions. For example:
- CCR6 Receptor Modulation : Compounds similar to this compound have been identified as effective modulators of the CCR6 receptor, which is implicated in inflammatory and autoimmune diseases. This suggests a broader therapeutic application beyond oncology.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(Azetidin-2-yl)butan-2-one | Azetidine ring with a butanone group | Different position of carbonyl |
1-(Pyrrolidin-3-yl)butan-2-one | Pyrrolidine ring instead of azetidine | Enhanced stability due to larger ring |
1-(Morpholinomethyl)butanone | Morpholine ring structure | Increased solubility |
6-[5-(Azetidin-2-yloxy)pyridin]hexanone | Contains an additional pyridine ring | Potentially different receptor interactions |
This table illustrates how the specific combination of azetidine and alkyne functionalities in this compound may confer distinct pharmacological properties not found in its analogs.
Case Study 1: Antitumor Activity in Mice
In a preclinical study, mice inoculated with MDA-MB-231 cells were treated with this compound over a period of 30 days. The results showed a significant reduction in tumor size compared to control groups, indicating effective antitumor activity .
Case Study 2: Inhibition of Tubulin Polymerization
Another study evaluated the compound's ability to inhibit tubulin polymerization using purified tubulin assays. The results demonstrated that 1-(Azetidin-3-yloxy)-butenone significantly decreased microtubule formation, further confirming its role as a colchicine-binding site inhibitor .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(azetidin-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)3-6-4-8-5-6/h2,6,8H,1,3-5H2 |
InChI Key |
JUQOADSIAFFAKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1CNC1 |
Origin of Product |
United States |
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